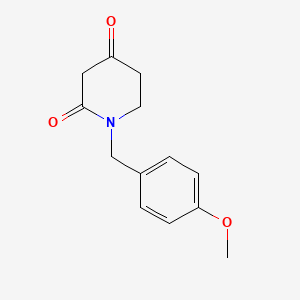

1-(4-Methoxybenzyl)piperidine-2,4-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]piperidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-17-12-4-2-10(3-5-12)9-14-7-6-11(15)8-13(14)16/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBJCFIEUAGKDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CCC(=O)CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676503 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]piperidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712353-75-8 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-2,4-piperidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=712353-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Methoxyphenyl)methyl]piperidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(4-Methoxybenzyl)piperidine-2,4-dione chemical properties

An In-Depth Technical Guide to 1-(4-Methoxybenzyl)piperidine-2,4-dione: Properties, Synthesis, and Applications

Abstract

The piperidine-2,4-dione scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds.[1][2][3] This technical guide provides a comprehensive overview of this compound, a key derivative that serves as both a valuable synthetic intermediate and a subject of interest in medicinal chemistry. We will delve into its fundamental chemical and physical properties, provide a detailed, mechanistically-grounded synthetic protocol, outline methods for its spectroscopic characterization, and explore its reactivity and potential applications in modern drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this versatile compound.

Core Chemical and Physical Properties

This compound, also known as a glutarimide derivative, possesses a unique combination of structural features: a saturated six-membered nitrogen heterocycle, two carbonyl groups imparting specific reactivity, and an N-linked 4-methoxybenzyl (PMB) group that influences its solubility and serves as a common protecting group.

Compound Identification and Physicochemical Data

The fundamental properties of this compound are summarized below. Predicted values are derived from computational models and should be considered estimates.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 712353-75-8 | [4][5] |

| Molecular Formula | C₁₃H₁₅NO₃ | [4][5] |

| Molecular Weight | 233.26 g/mol | [4][5] |

| MDL Number | MFCD17011792 | [4] |

| Appearance | Solid | |

| SMILES String | COC1=CC=C(CN2CCC(=O)CC2=O)C=C1 | [4] |

| Density (Predicted) | 1.209 ± 0.06 g/cm³ | [5] |

| Boiling Point (Predicted) | 417.5 ± 40.0 °C | [5] |

| pKa (Predicted) | 7.78 ± 0.20 | [5] |

Synthesis and Mechanistic Rationale

The construction of the piperidine-2,4-dione core is most robustly achieved via an intramolecular Dieckmann condensation.[6][7][8] This classic carbon-carbon bond-forming reaction is a reliable method for creating five- and six-membered rings and is well-suited for this target molecule. The causality behind this synthetic choice lies in its efficiency and the ready availability of starting materials.

Conceptual Synthetic Workflow

The synthesis can be logically broken down into two primary stages: the formation of a diester precursor via Michael addition, followed by the base-catalyzed intramolecular cyclization and subsequent decarboxylation.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for synthesizing substituted piperidine-2,4-diones.[6][7]

Step 1: Synthesis of Dimethyl 3,3'-((4-methoxybenzyl)azanediyl)dipropanoate (Diester Precursor)

-

To a stirred solution of 4-methoxybenzylamine (1.0 eq) in methanol, add methyl acrylate (2.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours until TLC analysis indicates the consumption of the starting amine.

-

Causality: The Michael addition is a conjugate addition of the amine nucleophile to the electron-deficient alkene of the acrylate. Using a slight excess of acrylate ensures complete conversion of the primary amine to the tertiary amine diester.

-

Remove the solvent under reduced pressure. The crude product is often of sufficient purity for the next step, or it can be purified by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

Step 2: Synthesis of this compound

-

Dissolve the diester precursor (1.0 eq) in anhydrous toluene or THF.

-

Add a strong base, such as sodium methoxide (1.2 eq) or sodium hydride (1.2 eq), portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

-

Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

-

Causality: The strong base is critical for deprotonating the α-carbon of one ester arm, generating a nucleophilic enolate which then attacks the carbonyl carbon of the second ester arm in an intramolecular fashion. This is the core of the Dieckmann condensation.

-

After cooling to room temperature, carefully quench the reaction by adding dilute aqueous acid (e.g., 1 M HCl) until the solution is acidic (pH ~2-3).

-

The resulting mixture contains the cyclic β-keto ester. Heat the acidic mixture to reflux for an additional 2-4 hours to facilitate hydrolysis of the remaining ester and subsequent decarboxylation.

-

Causality: The acidic workup and heating protonate the intermediate and drive the decarboxylation of the β-keto acid, which is thermally unstable, to yield the final dione product.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The following data are representative of the expected spectral signatures for this compound, extrapolated from known spectra of closely related analogues like (S)-3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione.[9]

| Technique | Expected Signatures |

| ¹H NMR | ~3.75-3.85 ppm: Singlet, 3H (Methoxy, -OCH₃)~4.50-4.60 ppm: Singlet, 2H (Benzylic, Ar-CH₂-N)~6.80-6.95 ppm: Doublet, 2H (Aromatic protons ortho to OCH₃)~7.10-7.25 ppm: Doublet, 2H (Aromatic protons meta to OCH₃)~2.50-2.90 ppm & ~3.30-3.50 ppm: Multiplets, 6H (Piperidine ring protons at C3, C5, C6) |

| ¹³C NMR | ~200-210 ppm: Ketone carbonyl (C4)~168-172 ppm: Amide carbonyl (C2)~158-160 ppm: Aromatic quaternary carbon (C-OCH₃)~114-130 ppm: Aromatic carbons~55.0-56.0 ppm: Methoxy carbon (-OCH₃)~50-55 ppm: Benzylic carbon (Ar-CH₂)~30-45 ppm: Piperidine ring carbons |

| FTIR (cm⁻¹) | ~1730 & ~1680 cm⁻¹: Strong, sharp C=O stretching (dione carbonyls)~1610, 1510 cm⁻¹: Aromatic C=C stretching~1250 cm⁻¹: Strong C-O stretching (aryl ether) |

| HRMS (ESI+) | Expected m/z: 234.1130 for [M+H]⁺ (Calculated for C₁₃H₁₆NO₃⁺) |

Reactivity, Applications, and Strategic Importance

The true value of this compound lies in its potential as a versatile building block for more complex molecules. The piperidine-2,4-dione core, a subclass of glutarimides, is a well-established pharmacophore.[10]

Role in Targeted Protein Degradation

Glutarimide-based molecules, most famously thalidomide and its analogues, are known to bind to the substrate receptor Cereblon (CRBN) of the CRL4-CRBN E3 ubiquitin ligase complex.[11][12] This interaction can be harnessed to create Proteolysis-Targeting Chimeras (PROTACs) or molecular glues, which recruit a target protein to the E3 ligase for ubiquitination and subsequent degradation by the proteasome. This compound serves as a key scaffold that can be further functionalized to develop novel CRBN ligands for this cutting-edge therapeutic modality.[11]

Synthetic Utility

The N-linked 4-methoxybenzyl (PMB) group is a widely used protecting group for amines. Its presence makes the title compound an ideal intermediate. The PMB group can be cleaved under oxidative conditions (e.g., with DDQ or CAN) or strongly acidic conditions, revealing the secondary amine (piperidine-2,4-dione). This N-H moiety can then be used for further derivatization, allowing for the synthesis of a diverse library of compounds.

Broader Biological Potential

Derivatives of the piperidine and glutarimide core have demonstrated a wide spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[13][14][15] The development of novel synthetic methods to access these scaffolds is crucial for expanding the range of potential drug candidates.[1][10]

Caption: Relationship between the core scaffold and its potential applications.

Safety and Handling

According to available safety data, 1-(4-Methoxybenzyl)-2,4-piperidinedione is classified with the GHS07 pictogram, indicating it can be a skin/eye irritant or harmful if ingested.

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed)

-

Precautionary Statements: P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.)

This compound should be handled by technically qualified personnel in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a compound of significant interest due to its foundational role as a glutarimide-containing scaffold. Its synthesis is reliably achieved through established organic chemistry principles, primarily the Dieckmann condensation. The true power of this molecule is realized in its utility as a synthetic intermediate, where the cleavable PMB group and reactive dione core allow for the creation of diverse and complex derivatives. With the glutarimide scaffold being central to the rapidly advancing field of targeted protein degradation, this compound stands out as a key building block for the next generation of therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. experts.arizona.edu [experts.arizona.edu]

- 4. This compound 95% | CAS: 712353-75-8 | AChemBlock [achemblock.com]

- 5. chembk.com [chembk.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. benchchem.com [benchchem.com]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and antiviral activities of synthetic glutarimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

1-(4-Methoxybenzyl)piperidine-2,4-dione molecular structure

An In-depth Technical Guide to the Molecular Structure of 1-(4-Methoxybenzyl)piperidine-2,4-dione

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its molecular architecture, plausible synthetic routes, detailed spectroscopic characterization, and the rationale behind its importance as a structural motif.

Introduction: The Significance of the Piperidinedione Scaffold

The piperidine ring is a foundational heterocyclic scaffold in the pharmaceutical industry, present in numerous approved drugs.[1][2] Its saturated, six-membered structure provides a versatile three-dimensional framework that can be strategically functionalized to optimize pharmacological activity.[1][3] The introduction of carbonyl groups to form a piperidine-2,4-dione creates a privileged motif, a structural framework that is recurrently found in biologically active compounds.[4][5] These dione derivatives exhibit a wide spectrum of biological activities, including potential as anticancer and antimicrobial agents, making them attractive targets for synthesis and evaluation.[6][7]

This compound incorporates this valuable core, functionalized at the nitrogen atom with a 4-methoxybenzyl group. This N-substituent is not merely a placeholder; it can significantly influence the molecule's lipophilicity, metabolic stability, and ability to form key interactions with biological targets. Understanding the interplay between the dione ring and its substituent is paramount for leveraging this molecule in drug discovery programs.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central piperidine-2,4-dione ring system where the nitrogen atom is substituted with a benzyl group, which is itself substituted at the para-position with a methoxy group.

Key Structural Features:

-

Piperidine-2,4-dione Core: This feature contains both an amide carbonyl (at C2) and a ketone carbonyl (at C4). The arrangement of these functional groups results in an active methylene group at C3, positioned between the two carbonyls, which can potentially participate in tautomerization to form enol isomers.

-

N-Substitution: The tertiary amine within the ring prevents the formation of N-H hydrogen bonds, and the bulky 4-methoxybenzyl group will influence the conformational preference of the piperidine ring.

-

4-Methoxybenzyl Group: This group provides a mix of lipophilic (benzene ring) and polar (methoxy ether) character, which is often beneficial for pharmacokinetic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₅NO₃ | [8][9] |

| Molecular Weight | 233.26 g/mol | [8] |

| CAS Number | 712353-75-8 | [9][10] |

| IUPAC Name | This compound | [9] |

| SMILES String | COC1=CC=C(C=C1)CN2CCC(CC2=O)=O | |

| Predicted pKa | 7.78 ± 0.20 | [8] |

| Appearance | Solid (predicted) |

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for this compound is not extensively documented, a robust and versatile route can be designed based on the well-established Dieckmann condensation.[4][5] This intramolecular cyclization of a dicarboxylate ester is a cornerstone for creating cyclic β-keto esters, which are direct precursors to the target dione.[11]

Proposed Synthetic Workflow: Dieckmann Condensation Approach

The proposed pathway involves two main stages: first, the synthesis of a diester precursor via Michael addition, and second, the intramolecular cyclization followed by hydrolysis and decarboxylation.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

-

Synthesis of the Diester Precursor:

-

To a solution of 4-methoxybenzylamine (1.0 eq) in a suitable solvent like ethanol, slowly add ethyl acrylate (1.1 eq).

-

Stir the reaction at room temperature for 12-24 hours to facilitate the Michael addition, forming the intermediate β-amino ester.

-

After confirming the formation of the intermediate (e.g., by TLC), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) followed by ethyl bromoacetate (1.2 eq).

-

Heat the reaction mixture to 50-60 °C for 6-12 hours to drive the N-alkylation to completion.

-

Upon completion, perform an aqueous workup and purify the crude product by column chromatography to isolate the pure diester precursor.

-

Causality: The Michael addition is an efficient way to form the initial C-N bond. The subsequent alkylation requires a base to deprotonate the secondary amine, and DIPEA is chosen to minimize side reactions.

-

-

Dieckmann Condensation and Decarboxylation:

-

Dissolve the purified diester (1.0 eq) in anhydrous toluene.

-

Add a strong base, such as sodium ethoxide (NaOEt) (1.2 eq), portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

-

Heat the mixture to reflux for 4-8 hours to drive the intramolecular cyclization. The formation of the cyclic β-keto ester is driven by the formation of a stable enolate.

-

Cool the reaction and quench carefully with dilute aqueous acid. Extract the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. To the crude β-keto ester, add a solution of 10% aqueous HCl.

-

Heat the mixture to reflux for 2-4 hours to effect both hydrolysis of the ester and subsequent decarboxylation.[4]

-

Cool the reaction mixture, neutralize with a base (e.g., NaHCO₃), and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the final product by recrystallization or column chromatography.

-

Trustworthiness: This protocol is self-validating as the progress of each stage can be monitored by standard analytical techniques (TLC, LC-MS). The final product's identity and purity must be confirmed by spectroscopic analysis.

-

Structural Elucidation and Spectroscopic Analysis

The definitive confirmation of the molecular structure of this compound relies on a combination of spectroscopic techniques. While experimental data for this specific molecule is not readily published, we can accurately predict the expected spectral features based on its constituent parts and data from analogous structures like (S)-3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione.[12]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Value / Observation | Rationale |

| ¹H NMR | Methoxy Protons (-OCH₃) | ~3.8 ppm (s, 3H) | Characteristic singlet for a methoxy group on a benzene ring.[12] |

| Benzylic Protons (-CH₂-Ar) | ~4.6 ppm (s, 2H) | Singlet adjacent to the piperidine nitrogen and the aromatic ring. | |

| Aromatic Protons | ~7.2 ppm (d, 2H) & ~6.9 ppm (d, 2H) | Classic AA'BB' system for a para-substituted benzene ring.[12] | |

| Piperidine Ring Protons | 2.5 - 3.5 ppm (m, 6H) | Complex multiplets for the three distinct methylene groups (-CH₂-CO-, -CO-CH₂-CH₂-, -N-CH₂-CH₂-). | |

| ¹³C NMR | Carbonyl Carbons (C=O) | ~205 ppm (ketone), ~170 ppm (amide) | The ketone carbonyl is typically more deshielded than the amide carbonyl. |

| Aromatic Carbons | 114 - 160 ppm | Includes four distinct signals for the substituted ring, plus the ipso-carbon attached to the CH₂.[12] | |

| Methoxy Carbon (-OCH₃) | ~55 ppm | Typical chemical shift for a methoxy carbon.[12] | |

| Benzylic Carbon (-CH₂-Ar) | ~50 ppm | Carbon adjacent to nitrogen and the aromatic ring. | |

| Piperidine Ring Carbons | 25 - 50 ppm | Aliphatic carbons within the heterocyclic ring. | |

| FTIR | C=O Stretching | ~1720 cm⁻¹ (ketone), ~1650 cm⁻¹ (amide) | Strong, characteristic absorption bands for the two distinct carbonyl groups. |

| C-O Stretching (Aryl Ether) | ~1250 cm⁻¹ | Strong band indicative of the Ar-O-CH₃ ether linkage.[12] | |

| Aromatic C=C Stretching | 1610, 1510 cm⁻¹ | Bands characteristic of the substituted benzene ring. | |

| Mass Spec | Molecular Ion [M+H]⁺ | m/z = 234.11 | Calculated for C₁₃H₁₆NO₃⁺. |

| Key Fragment | m/z = 121.07 | Corresponds to the stable 4-methoxybenzyl cation [CH₃O-C₆H₄-CH₂]⁺. |

Potential Biological Significance and Applications in Drug Discovery

The this compound structure is a compelling candidate for biological screening due to the established importance of its core components. The piperidine-2,4-dione scaffold acts as a versatile platform that can be oriented in three-dimensional space to interact with various biological targets.

Caption: The piperidine-2,4-dione core as a privileged scaffold for diverse biological activities.

The role of the N-(4-methoxybenzyl) substituent is twofold:

-

Modulation of Physicochemical Properties: It increases the lipophilicity of the molecule compared to an N-unsubstituted analog, which can enhance membrane permeability and influence oral bioavailability.

-

Direct Target Interaction: The aromatic ring can engage in π-π stacking or hydrophobic interactions within a protein binding pocket, while the methoxy group can act as a hydrogen bond acceptor.

Given that substituted piperidinediones have shown activity as kinase inhibitors and receptor modulators, this compound could be a valuable starting point for developing novel therapeutics in oncology or neuroscience.[5]

Conclusion

This compound is a molecule built upon a medicinally significant heterocyclic core. Its structure, characterized by an N-substituted piperidine-2,4-dione ring, offers a unique combination of rigidity and functional group placement conducive to biological activity. While detailed experimental data is sparse, its synthesis is readily approachable through established methodologies like the Dieckmann condensation. The predictable spectroscopic signatures provide a clear pathway for its unambiguous characterization. For drug development professionals, this compound represents an attractive and synthetically accessible scaffold for inclusion in screening libraries and as a foundational structure for further chemical optimization.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chembk.com [chembk.com]

- 9. This compound 95% | CAS: 712353-75-8 | AChemBlock [achemblock.com]

- 10. This compound | 712353-75-8 | FM154415 [biosynth.com]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-(4-Methoxybenzyl)piperidine-2,4-dione (CAS 712353-75-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Methoxybenzyl)piperidine-2,4-dione, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. While detailed experimental data for this specific molecule remains limited in publicly accessible literature, this document synthesizes established chemical principles and data from closely related analogues to offer a robust resource for researchers. The guide covers physicochemical properties, a proposed synthetic route via Dieckmann condensation, a predicted spectroscopic profile, and a discussion of its potential applications as a versatile chemical intermediate in drug discovery. The piperidine scaffold is a privileged structure in pharmaceuticals, and N-arylmethyl substitution, such as the 4-methoxybenzyl group, is a common strategy to modulate biological activity and pharmacokinetic properties.[1][2][3] This guide aims to provide a foundational understanding of the title compound, enabling its further exploration in research and development.

Introduction: The Significance of the Piperidine-2,4-dione Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and biologically active natural products.[2][4] Its saturated, three-dimensional structure provides a versatile scaffold that can be functionalized to interact with biological targets in a stereochemically defined manner. The piperidine-2,4-dione moiety, in particular, offers a unique combination of functionalities: two carbonyl groups and a secondary or tertiary amine. This arrangement provides multiple points for chemical modification and hydrogen bonding interactions, making it an attractive starting point for the synthesis of novel therapeutic agents. Derivatives of piperidin-4-ones have been investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) applications.[5]

The N-benzyl group, and specifically the 4-methoxybenzyl (PMB) substituent, is frequently employed in medicinal chemistry. The N-benzylpiperidine motif is known to engage in crucial cation-π interactions with target proteins and serves as a flexible platform for optimizing efficacy and physicochemical properties.[1] The 4-methoxy group can influence the electronic properties of the aromatic ring and provide an additional site for metabolic activity or hydrogen bonding.

This guide focuses on the specific compound this compound, providing a detailed, albeit partially predictive, technical overview for its use as a chemical building block.

Physicochemical and Structural Properties

This compound is a solid organic compound. Its fundamental properties are summarized in the table below, based on information from chemical suppliers. Predicted properties are noted as such.

| Property | Value | Source |

| CAS Number | 712353-75-8 | [6] |

| Molecular Formula | C₁₃H₁₅NO₃ | |

| Molecular Weight | 233.26 g/mol | |

| IUPAC Name | This compound | |

| Appearance | Solid (predicted) | |

| Boiling Point | 417.5 ± 40.0 °C (Predicted) | |

| Density | 1.209 ± 0.06 g/cm³ (Predicted) | |

| pKa | 7.78 ± 0.20 (Predicted) |

Chemical Structure

The structure of this compound consists of a central piperidine-2,4-dione ring N-substituted with a 4-methoxybenzyl group.

References

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. usiena-air.unisi.it [usiena-air.unisi.it]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-(4-甲氧基苄基)哌啶-2,4-二酮 | 1-(4-Methoxybenzyl)piperidine-2,4-d | 712353-75-8 - 乐研试剂 [leyan.com]

Synthesis of N-substituted piperidine-2,4-diones

An In-depth Technical Guide to the Synthesis of N-Substituted Piperidine-2,4-diones

Introduction

The N-substituted piperidine-2,4-dione framework is a significant heterocyclic scaffold in medicinal chemistry and drug development. Its structural motif is present in a variety of natural products and synthetic molecules that exhibit a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The versatility of the piperidine-2,4-dione core allows for diverse substitutions at the nitrogen atom and other positions on the ring, enabling fine-tuning of physicochemical properties and biological targets. This guide provides a comprehensive overview of the primary synthetic strategies for constructing N-substituted piperidine-2,4-diones, with a focus on the underlying chemical principles, practical experimental protocols, and applications in drug discovery.

Core Synthetic Strategies

The synthesis of N-substituted piperidine-2,4-diones can be broadly categorized into several key approaches. The choice of a particular synthetic route often depends on the availability of starting materials, the desired substitution pattern, and scalability.

Dieckmann Condensation of N-Substituted Amino Diesters

The Dieckmann condensation is a cornerstone intramolecular reaction for the formation of five- and six-membered rings. In the context of piperidine-2,4-diones, this reaction involves the cyclization of an N-substituted iminodiacetic acid diester in the presence of a strong base.

Mechanism and Rationale:

The reaction proceeds via the formation of a carbanion at the α-carbon of one of the ester groups. This carbanion then attacks the carbonyl carbon of the other ester group, forming a cyclic β-keto ester intermediate. Subsequent hydrolysis and decarboxylation, if desired, can lead to the final product. The choice of base is critical; sodium ethoxide or sodium hydride are commonly employed to ensure complete deprotonation and drive the reaction to completion. The N-substituent (R group) remains intact throughout the reaction, allowing for the direct incorporation of various functionalities.

Caption: Mechanism of the Dieckmann Condensation for Piperidine-2,4-dione Synthesis.

Cyclization of β-Amino Acid Derivatives

Another robust strategy involves the cyclization of appropriately functionalized β-amino acid derivatives. This approach is particularly valuable for accessing piperidine-2,4-diones with substituents at the C3 and C5 positions.

Methodology:

Typically, a β-amino acid or its corresponding ester is acylated with a malonyl chloride derivative. The resulting N-acyl-β-amino acid derivative is then induced to cyclize, often under basic conditions. The choice of the acylating agent and the β-amino acid precursor dictates the final substitution pattern on the piperidine ring.

For instance, the reaction of a β-amino ester with diketene or a Meldrum's acid derivative can provide a direct route to the piperidine-2,4-dione core. This method benefits from the wide availability of chiral β-amino acids, enabling the stereoselective synthesis of enantiomerically pure products.

Michael Addition/Intramolecular Imidation Cascade

A more recent and highly efficient approach involves a one-pot cascade reaction initiated by a Michael addition. This strategy is particularly effective for the synthesis of 3,5-disubstituted piperidine-2,6-diones, which can be precursors to the 2,4-dione tautomer.

Reaction Principle:

The reaction typically involves the base-promoted Michael addition of a substituted acetate, such as an arylacetate, to an acrylamide. The resulting adduct then undergoes a rapid intramolecular imidation (cyclization) to form the piperidine-dione ring. Potassium tert-butoxide (KOtBu) is often the base of choice for this transformation. This method is characterized by its operational simplicity, mild reaction conditions, and excellent tolerance of various functional groups.

Caption: Overview of Major Synthetic Routes to Piperidine-2,4-diones.

Comparative Analysis of Synthetic Routes

| Synthetic Route | Key Precursors | Advantages | Limitations | Typical Yields |

| Dieckmann Condensation | N-substituted iminodiacetate diesters | Versatile, well-established, good for various substitutions | Requires strong base, potential for side reactions | 60-85% |

| β-Amino Acid Cyclization | β-Amino acids/esters, malonyl chlorides | Access to chiral compounds, good regiocontrol | Multi-step synthesis of precursors may be needed | 50-75% |

| Michael Addition Cascade | Substituted acetates, acrylamides | One-pot, mild conditions, high efficiency, operational simplicity. | Primarily for 3,5-disubstituted analogs | 70-95%. |

Experimental Protocols

The following protocols are representative examples of the synthetic methodologies discussed. Researchers should adapt these procedures based on the specific substrate and scale of the reaction.

Protocol 1: Synthesis of N-Benzyl-piperidine-2,4-dione via Dieckmann Condensation

This protocol details the cyclization of diethyl N-benzyliminodiacetate.

Materials:

-

Diethyl N-benzyliminodiacetate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Toluene, anhydrous

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve diethyl N-benzyliminodiacetate (1.0 eq) in anhydrous toluene.

-

Base Addition: Add a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol dropwise to the stirred solution at room temperature.

-

Cyclization: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: After completion, cool the reaction mixture to 0 °C in an ice bath and carefully quench by adding 1 M HCl until the pH is acidic (pH ~2-3).

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude product, a β-keto ester, can be used directly for the next step.

-

Decarboxylation: Reflux the crude β-keto ester in a mixture of acetic acid and concentrated HCl (3:1) for 4 hours.

-

Final Isolation: Cool the solution, neutralize with a saturated solution of sodium bicarbonate, and extract with ethyl acetate. Dry the organic layer over Na2SO4, concentrate, and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the final product.

Caption: Experimental Workflow for Dieckmann Condensation and Decarboxylation.

Applications in Drug Development

N-substituted piperidine-2,4-diones are prevalent in compounds targeting a wide range of diseases. Their rigidified structure often provides a suitable platform for presenting pharmacophoric elements in a defined spatial orientation, leading to enhanced binding affinity and selectivity for biological targets.

-

Oncology: Certain derivatives have been investigated as inhibitors of key signaling pathways in cancer cells. For example, analogs have been designed to target protein kinases and epigenetic modulators.

-

Immunomodulation: The piperidine-dione scaffold is a key component of immunomodulatory drugs (IMiDs), such as lenalidomide and pomalidomide, which are used to treat multiple myeloma. Although these are technically piperidine-2,6-diones, the synthetic principles are closely related.

-

Infectious Diseases: Compounds bearing this scaffold have shown activity against various bacterial and viral targets, highlighting their potential as novel anti-infective agents.

Conclusion

The synthesis of N-substituted piperidine-2,4-diones is a well-developed field with a variety of reliable and efficient methods at the disposal of the modern medicinal chemist. The classical Dieckmann condensation remains a powerful tool, while newer cascade reactions offer increased efficiency and operational simplicity. The choice of synthetic strategy should be guided by the desired substitution pattern, availability of starting materials, and the need for stereochemical control. As our understanding of disease biology continues to grow, the versatile piperidine-2,4-dione scaffold is poised to remain a valuable source of new therapeutic agents.

Biological activity of piperidine-2,4-dione scaffold

An In-depth Technical Guide to the Biological Activity of the Piperidine-2,4-dione Scaffold

Authored by Gemini, Senior Application Scientist

Abstract

The piperidine-2,4-dione scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its structural features provide a versatile platform for the development of novel therapeutic agents with a wide spectrum of biological activities. This technical guide offers a comprehensive exploration of the piperidine-2,4-dione core, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for creating these derivatives, their diverse pharmacological applications—including anticancer, antimicrobial, and anti-inflammatory properties—and the underlying mechanisms of action. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to provide a thorough understanding and facilitate future research in this promising area.

The Piperidine-2,4-dione Core: A Privileged Scaffold in Medicinal Chemistry

The piperidine ring is a foundational six-membered nitrogen-containing heterocycle, recognized as a "privileged structure" in drug design due to its frequent appearance in a vast number of FDA-approved drugs and biologically active compounds.[1][2] The piperidine-2,4-dione variant, characterized by ketone groups at the 2nd and 4th positions, offers a unique combination of structural rigidity and functional group handles for chemical modification. This duality allows for the precise tuning of stereochemistry and physicochemical properties, which is critical for optimizing drug-target interactions, enhancing bioavailability, and improving metabolic stability.[3][4] The reactivity of the dione system makes it a valuable intermediate for constructing a diverse library of functionalized piperidine-based molecules.[5][6] This guide will illuminate the synthesis, biological evaluation, and therapeutic potential of this important chemical scaffold.

Synthetic Pathways to the Piperidine-2,4-dione Nucleus

The construction of the piperidine-2,4-dione core is a critical first step in the exploration of its therapeutic potential. Several synthetic strategies have been developed, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol.

Key Synthetic Strategies

Prominent methods for synthesizing the piperidine-2,4-dione scaffold include:

-

Dieckmann Condensation: This intramolecular cyclization of δ-amino-β-keto esters is a versatile and widely used method for forming the six-membered ring. It is particularly effective for creating a variety of substituted piperidine-2,4-diones.[7][8]

-

Anionic Enolate Rearrangements: These novel methods provide an alternative route for preparing structurally diverse dione compounds in both racemic and enantiopure forms.[5][6]

-

Catalytic Hydrogenation: Substituted pyridine precursors can be hydrogenated to yield the saturated piperidine ring, which can then be further modified to produce the 2,4-dione structure.[8][9]

-

Intramolecular Cyclization of β-Amino Esters: This approach offers another direct route to the heterocyclic core, often involving the formation of an amide bond followed by ring closure.[8]

The Dieckmann condensation remains a robust and reliable choice for accessing a wide array of substitution patterns on the piperidine-2,4-dione scaffold.[8]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation of piperidine-2,4-dione derivatives.

Caption: General workflow for synthesis and evaluation of derivatives.

Diverse Biological Activities and Therapeutic Applications

Derivatives of the piperidine-2,4-dione scaffold have demonstrated a remarkable range of biological activities, positioning them as promising candidates for treating various diseases.

Anticancer Activity

The piperidine scaffold is integral to numerous anticancer agents.[1] Derivatives of piperidine-2,4-dione and the closely related piperidine-2,6-dione have shown significant potential by targeting critical pathways in cancer progression.

Mechanism of Action: One key mechanism involves the inhibition of enzymes crucial for cancer cell survival. For instance, some piperidine-dione derivatives have been investigated as inhibitors of Lysine-Specific Demethylase 1 (LSD1) , an enzyme that is overexpressed in many cancers and plays a vital role in epigenetic regulation.[10] Inhibition of LSD1 can lead to the re-expression of tumor suppressor genes, ultimately inducing apoptosis and inhibiting tumor growth. Other piperidine compounds have been shown to induce apoptosis by modulating the expression of pro-apoptotic genes like p53 and Bax.[11]

Illustrative Signaling Pathway: LSD1 Inhibition

Caption: LSD1 inhibition by piperidine-diones reactivates tumor suppressors.

Quantitative Anticancer Activity Data: While specific data for piperidine-2,4-dione derivatives are dispersed, the broader class of piperidone compounds shows significant cytotoxic potential. The following table summarizes the activity of representative piperidine derivatives against various human cancer cell lines.

| Derivative Class | Cancer Cell Line | Cell Type | IC₅₀ / GI₅₀ | Reference |

| Piperidine-4-one | HT29 | Colon | 4.1 µg/mL (GI₅₀) | [12] |

| Piperidine-4-one | PC-3 | Prostate | ≤ 25 µg/mL (GI₅₀) | [12] |

| Piperidine-4-one | MCF7 | Breast | 26.2 µg/mL (GI₅₀) | [12] |

| Piperidine-2-one | Hematological | Myeloma, Leukemia | Growth Reduction | [11] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Piperidine-based structures, including dione derivatives, have shown promising activity against a range of bacteria and fungi.[13][14][15]

Mechanism of Action: The precise mechanisms are varied and depend on the specific derivative. Some compounds may disrupt bacterial cell wall synthesis, interfere with essential metabolic pathways, or inhibit DNA replication. The structural flexibility of the piperidine scaffold allows for optimization to target specific microbial enzymes or structures.

Quantitative Antimicrobial Activity Data: The following table presents the Minimum Inhibitory Concentration (MIC) values for novel pyrimidine-2,4-dione derivatives linked to a 2H-thiopyran moiety, which incorporates a related dione structure.

| Compound | Organism | MIC (µg/mL) | Reference |

| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H3H)-dione | Gram-positive & Gram-negative bacteria | 8 | [13] |

| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | Candida albicans | 0.25 | [13] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Derivatives of piperidine-2,4,6-trione have shown distinct anti-inflammatory and immunosuppressive activity.[16] This suggests that the related 2,4-dione scaffold could also be a valuable starting point for developing novel anti-inflammatory drugs.

Mechanism of Action: The anti-inflammatory effects of these compounds may arise from the inhibition of key inflammatory enzymes like lipoxygenases (LOX) or cyclooxygenases (COX), or by modulating inflammatory signaling cascades such as the NF-κB pathway. The introduction of specific substituents, such as cyclohexyl and allyl groups, has been shown to enhance this activity.[16]

Illustrative Pathway: Inflammatory Cascade

Caption: Inhibition of inflammatory enzymes by piperidine-dione derivatives.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of piperidine-2,4-dione derivatives. Modifications at different positions of the heterocyclic ring can dramatically influence biological activity.

-

N1-Position: Substitution on the nitrogen atom can modulate lipophilicity and target engagement. For example, introducing an N-cyclohexylcarboxamide substituent was found to increase the anti-inflammatory activity of piperidine-2,4,6-triones.[16]

-

C3/C5/C6-Positions: The introduction of various substituents at the carbon positions of the ring allows for the exploration of the chemical space around the core scaffold. This can lead to enhanced binding affinity with the biological target and improved selectivity. The stereochemistry at these positions is also critical and can lead to significant differences in activity between enantiomers.[4]

A systematic exploration of these positions, guided by computational modeling and empirical screening, is essential for the rational design of next-generation therapeutics based on this scaffold.

Key Experimental Protocols

To ensure scientific integrity and reproducibility, detailed and validated experimental protocols are essential. Below are methodologies for key assays used in the evaluation of piperidine-2,4-dione derivatives.

Protocol 1: Synthesis via Dieckmann Condensation

This protocol provides a general procedure for the synthesis of a 6-substituted piperidine-2,4-dione.[7][8]

-

Cyclization: Dissolve the appropriate dimethyl ester precursor in methanol. Add sodium methoxide (1.1 equivalents) and reflux the mixture for 1 hour.

-

Acidification: After cooling, carefully neutralize the reaction mixture with dilute hydrochloric acid (HCl).

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Decarbomethoxylation: Dissolve the crude cyclized product in a mixture of acetonitrile and 1% water.

-

Reflux: Heat the solution to reflux and maintain for 1-16 hours, monitoring the reaction by TLC or LC-MS.

-

Purification: After completion, remove the solvent under vacuum. Purify the resulting residue by silica gel column chromatography to yield the final piperidine-2,4-dione product.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the piperidine-dione test compounds in the appropriate cell culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 3: Antimicrobial Susceptibility (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.[17]

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (or another appropriate broth).

-

Inoculum Preparation: Prepare a bacterial or fungal suspension standardized to a 0.5 McFarland standard, then dilute it to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 100 µL of the standardized inoculum to each well containing 100 µL of the diluted compound.

-

Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or as appropriate for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The piperidine-2,4-dione scaffold is a validated and highly promising platform in modern drug discovery. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives—spanning oncology, infectious diseases, and inflammation—underscore its therapeutic potential. The continued exploration of this scaffold, driven by innovative synthetic methodologies and a deeper understanding of its interactions with biological targets, is poised to deliver novel clinical candidates.

Future research should focus on:

-

Target Identification: Elucidating the specific molecular targets for derivatives that show promising phenotypic effects.

-

Stereoselective Synthesis: Developing more efficient enantioselective synthetic routes to access chiral derivatives, as stereochemistry often dictates biological activity.[4]

-

Pharmacokinetic Optimization: Improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to enhance their drug-likeness and in vivo efficacy.[3]

-

Combination Therapies: Investigating the synergistic potential of piperidine-2,4-dione derivatives with existing therapeutic agents to overcome drug resistance and enhance treatment outcomes.

By leveraging the unique chemical and biological properties of the piperidine-2,4-dione core, the scientific community can continue to develop next-generation therapies for some of the most challenging human diseases.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thieme-connect.de [thieme-connect.de]

- 5. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. researchgate.net [researchgate.net]

- 16. Pharmacologic studies on anti-inflammatory activity of di- and triketopiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

The Strategic Utility of 1-(4-Methoxybenzyl)piperidine-2,4-dione as a Versatile Synthetic Intermediate

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a vast array of pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an invaluable component in drug design. Within the diverse family of piperidine-based structures, piperidine-2,4-diones represent a particularly versatile class of synthetic intermediates.[3] This technical guide provides an in-depth exploration of 1-(4-methoxybenzyl)piperidine-2,4-dione, a key N-protected derivative that offers strategic advantages in the construction of complex molecular architectures. We will detail its synthesis, characterization, and subsequent functionalization, highlighting the pivotal role of the 4-methoxybenzyl (PMB) protecting group in enabling selective chemical transformations. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel bioactive compounds.

Introduction: The Piperidine-2,4-dione Core and the Role of N-Protection

The piperidine-2,4-dione framework is a β-keto amide embedded within a six-membered ring. This arrangement provides multiple reactive sites: the acidic α-protons at the C3 position, flanked by two carbonyls, and the two distinct carbonyl groups at C2 and C4, which can be selectively targeted for reduction or other modifications. The nitrogen atom, being a secondary amine in the parent scaffold, is nucleophilic and readily participates in reactions, which can complicate desired transformations on the carbon skeleton.

Therefore, protection of the piperidine nitrogen is a critical first step in most synthetic strategies. The choice of protecting group is paramount and is dictated by its stability to various reaction conditions and the orthogonality of its removal. The p-methoxybenzyl (PMB) group is an exemplary choice for this role. It is robust under a range of non-reductive and non-oxidative conditions, yet it can be cleaved under specific, mild oxidative or acidic conditions that often leave other protecting groups, such as benzyl or Boc, intact.[4][5] The electron-donating methoxy group facilitates this selective cleavage by stabilizing the benzylic carbocation intermediate formed during removal.[5]

This guide focuses on this compound as a stable, versatile platform for building substituted piperidine scaffolds.

Synthesis of this compound

The construction of the N-PMB-piperidine-2,4-dione ring is efficiently achieved via a multi-step sequence culminating in a Dieckmann condensation.[4][6][7] The overall workflow involves the initial synthesis of a key diester precursor followed by base-mediated intramolecular cyclization.

Caption: Synthetic workflow for this compound.

Preparation of the Diester Precursor

The synthesis begins with the preparation of the diacid, N-(4-methoxyphenyl)-N-(2-carboxyethyl)-β-alanine, via a double Michael addition of 4-anisidine to acrylic acid.[8] Subsequent esterification provides the necessary diester for the Dieckmann condensation.

Protocol 1: Synthesis of Dimethyl N-(4-methoxybenzyl)-N-(2-(methoxycarbonyl)ethyl)aminomalonate

-

Step A: Synthesis of N-(4-methoxyphenyl)-N-(2-carboxyethyl)-β-alanine: In a round-bottom flask, dissolve 4-anisidine (1.0 eq) in ethyl acetate. Add acrylic acid (4.0 eq) and heat the mixture to 45°C for 10-12 hours.[8] Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude diacid can be purified by recrystallization.

-

Step B: Esterification: Suspend the crude diacid (1.0 eq) in anhydrous methanol (10 volumes). Cool the mixture to 0°C in an ice bath. Slowly add thionyl chloride (2.2 eq) dropwise while maintaining the temperature below 10°C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.[6]

-

Work-up: Cool the mixture and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude diester precursor, which can be purified by column chromatography.

Dieckmann Condensation

The Dieckmann condensation is a powerful intramolecular Claisen condensation used to form cyclic β-keto esters.[3][6][7] In this step, the diester is treated with a strong base, such as sodium ethoxide, to induce cyclization.

Protocol 2: Synthesis of this compound

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an argon inlet, add a solution of the diester precursor (1.0 eq) in anhydrous toluene (15 volumes).

-

Cyclization: Add sodium ethoxide (1.1 eq) to the solution. Heat the reaction mixture to reflux for 3-5 hours. The reaction progress can be monitored by TLC.

-

Hydrolysis and Decarboxylation: Upon completion of the cyclization, cool the reaction to room temperature. Carefully add 1 M hydrochloric acid to quench the reaction and adjust the pH to ~2. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Decarboxylation: Dissolve the crude β-keto ester in a mixture of acetonitrile and water (e.g., 1% water) and heat to reflux for 1-2 hours to effect decarboxylation.[6]

-

Purification: After cooling, remove the solvent in vacuo. The resulting crude product, this compound, can be purified by flash column chromatography on silica gel or recrystallization to yield a solid.

Physicochemical and Spectroscopic Characterization

The identity and purity of this compound should be confirmed by standard analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₅NO₃ | [9] |

| Molecular Weight | 233.27 g/mol | [9] |

| Appearance | Off-white to yellow solid | [10] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20 (d, J=8.4 Hz, 2H), 6.85 (d, J=8.4 Hz, 2H), 4.55 (s, 2H), 3.79 (s, 3H), 3.45 (s, 2H), 2.70 (t, J=6.5 Hz, 2H), 2.55 (t, J=6.5 Hz, 2H) | Predicted, based on analogues[11][12] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 205.1 (C4), 168.5 (C2), 159.2, 129.8, 128.5, 114.1, 57.0 (C3), 55.3, 51.5 (PMB-CH₂), 48.2 (C6), 36.8 (C5) | Predicted, based on analogues[11] |

| IR (KBr, cm⁻¹) | ~2950, ~1730 (C=O, ketone), ~1650 (C=O, amide), ~1610, ~1510, ~1250 | Predicted |

| MS (ESI+) | m/z 234.1 [M+H]⁺, 256.1 [M+Na]⁺ | Predicted |

Application as a Synthetic Intermediate: C3-Alkylation

The true utility of this compound lies in its capacity for further functionalization. The C3 position is particularly reactive due to the acidity of its methylene protons, which are positioned between two electron-withdrawing carbonyl groups. This allows for facile deprotonation and subsequent alkylation to introduce substituents at this position. The PMB group is stable under these basic conditions.

Caption: General workflow for C3-alkylation and subsequent deprotection.

Protocol 3: Synthesis of 3-Alkyl-1-(4-methoxybenzyl)piperidine-2,4-dione

-

Deprotonation: To a solution of this compound (1.0 eq) in anhydrous THF or DMF at 0°C under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

-

Enolate Formation: Allow the mixture to stir at 0°C for 30 minutes, during which time hydrogen gas will evolve and a solution of the sodium enolate will form.

-

Alkylation: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide; 1.1 eq) dropwise to the reaction mixture at 0°C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC until the starting material is consumed.

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the 3-alkylated piperidine-2,4-dione.

Deprotection Strategies: Unmasking the Piperidine Nitrogen

The final key step is the removal of the PMB group to liberate the N-H piperidine, which can then be used for further derivatization (e.g., N-alkylation) or may be the desired final functionality. The choice of deprotection method allows for strategic flexibility in a multi-step synthesis.

Oxidative Deprotection with DDQ

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a classic reagent for the mild, oxidative cleavage of PMB ethers.[4] The reaction proceeds through a charge-transfer complex and is highly selective for electron-rich benzyl ethers like the PMB group.

Protocol 4: Oxidative Deprotection

-

Reaction Setup: Dissolve the 3-alkyl-1-(PMB)-piperidine-2,4-dione (1.0 eq) in a mixture of dichloromethane (DCM) and water (e.g., 18:1 v/v).

-

DDQ Addition: Add DDQ (1.2 - 1.5 eq) to the solution at room temperature. The reaction mixture will typically turn dark.

-

Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Filter the mixture through a pad of Celite to remove solid byproducts. Separate the layers and extract the aqueous phase with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by flash chromatography to yield the N-unsubstituted 3-alkyl-piperidine-2,4-dione.

Acidic Deprotection with Trifluoroacetic Acid (TFA)

The PMB group can also be removed under acidic conditions, which involves protonation of the ether oxygen followed by cleavage to form the stable p-methoxybenzyl carbocation. This cation is typically trapped by a scavenger like anisole or, as described by Williams et al., can be achieved cleanly with TFA.[10]

Protocol 5: Acidic Deprotection

-

Reaction Setup: Dissolve the 3-alkyl-1-(PMB)-piperidine-2,4-dione (1.0 eq) in anhydrous dichloromethane (DCM).

-

TFA Addition: Add trifluoroacetic acid (TFA, ~10-20 equivalents or as a 10-25% solution in DCM) to the solution at room temperature.

-

Monitoring: Stir the reaction for 1-3 hours, monitoring by TLC.

-

Work-up: Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Purification: Dissolve the residue in ethyl acetate and wash carefully with saturated sodium bicarbonate solution until the aqueous layer is basic. Then, wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to provide the crude N-deprotected product, which can be purified by chromatography.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its synthesis via a robust Dieckmann condensation pathway provides reliable access to the core scaffold. The strategic installation of the PMB group serves two critical functions: it passivates the piperidine nitrogen, preventing unwanted side reactions, and it enables facile deprotection under either specific oxidative or acidic conditions, offering orthogonality with other common protecting groups. The demonstrated reactivity at the C3-position opens avenues for introducing a wide range of substituents, making this intermediate a powerful platform for the synthesis of diverse libraries of piperidine-based compounds for drug discovery and natural product synthesis. The methodologies outlined in this guide provide a comprehensive framework for researchers to effectively utilize this important building block in their synthetic endeavors.

References

- 1. rsc.org [rsc.org]

- 2. WO2004069828A1 - Piperidine compound and medicinal use thereof - Google Patents [patents.google.com]

- 3. youtube.com [youtube.com]

- 4. Dieckmann Condensation [organic-chemistry.org]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.ucla.edu [chem.ucla.edu]

- 10. file.leyan.com [file.leyan.com]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

The Ascendant Scaffold: A Technical Guide to Bioactive Piperidine-2,4-dione Compounds

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals and natural products.[1] Within this privileged scaffold, the piperidine-2,4-dione core has emerged as a particularly versatile and promising framework for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive review of bioactive piperidine-2,4-dione compounds, delving into their synthesis, multifaceted biological activities, and underlying mechanisms of action. We will explore their potential as anticancer, anti-inflammatory, and antimicrobial agents, supported by detailed experimental protocols, structure-activity relationship analyses, and visualization of key signaling pathways. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage the therapeutic potential of this remarkable heterocyclic system.

Introduction: The Piperidine-2,4-dione Core in Modern Drug Discovery

The piperidine moiety is a ubiquitous structural feature in a wide array of clinically approved drugs, underscoring its significance in medicinal chemistry.[2] The piperidine-2,4-dione skeleton, a distinct subclass, offers a unique combination of structural rigidity and synthetic tractability, making it an attractive starting point for the design of novel bioactive molecules.[1] The presence of two carbonyl groups provides opportunities for diverse chemical modifications, allowing for the fine-tuning of physicochemical properties and biological activity. This guide will provide a holistic overview of the current landscape of bioactive piperidine-2,4-dione compounds, with a focus on their therapeutic applications.

Synthetic Strategies for Piperidine-2,4-dione Scaffolds

The construction of the piperidine-2,4-dione ring system can be achieved through various synthetic routes. One of the most prominent and versatile methods is the Dieckmann cyclization.[3]

Dieckmann Cyclization: A Powerful Tool for Ring Formation

The Dieckmann cyclization is an intramolecular condensation of a dicarboxylic acid ester to form a cyclic β-keto ester, which can then be further processed to yield the desired piperidine-2,4-dione.

Caption: General workflow for piperidine-2,4-dione synthesis via Dieckmann cyclization.

Detailed Experimental Protocol: Synthesis of a Substituted Piperidine-2,4-dione

The following protocol is a representative example of a multi-step synthesis culminating in a piperidine-2,4-dione derivative, adapted from established methodologies.[3]

Step 1: Formation of the β-Amino Ester

-

To a solution of a β-keto ester in a suitable solvent (e.g., benzene), add ammonium acetate and acetic acid.

-

Reflux the mixture for 18-72 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After cooling, extract the product and purify to obtain the corresponding vinylogous carbamate.

-

Reduce the vinylogous carbamate using a reducing agent like sodium borohydride in acetic acid at room temperature for 3 hours to yield the β-amino ester.

Step 2: Amidation

-

Dissolve the β-amino ester in dichloromethane.

-

Add monomethyl malonate, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 1-hydroxybenzotriazole (HOBt).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Work up the reaction and purify the product to obtain the amidodiester.

Step 3: Dieckmann Cyclization and Decarboxylation

-

To a solution of the amidodiester in methanol, add sodium methoxide.

-

Reflux the mixture for 1 hour.

-

Add acetonitrile and a small amount of water to the reaction mixture and reflux for an additional hour to facilitate decarboxylation.[3]

-

Acidify the reaction mixture and extract the final piperidine-2,4-dione product.

-

Purify the product by column chromatography or recrystallization.

Biological Activities of Piperidine-2,4-dione Compounds

Piperidine-2,4-dione derivatives have demonstrated a broad spectrum of biological activities, with significant potential in oncology, inflammation, and infectious diseases.

Anticancer Activity

A growing body of evidence highlights the potent anticancer properties of piperidine-2,4-dione and related piperidone compounds. These compounds exert their effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

3.1.1. Mechanism of Action: Targeting Key Cancer Pathways

Piperidine derivatives have been shown to interfere with critical signaling cascades that are often dysregulated in cancer, including the NF-κB and PI3K/Akt pathways.[4][5]

-

Inhibition of the NF-κB Signaling Pathway: The transcription factor NF-κB plays a pivotal role in inflammation and cancer by promoting the expression of genes involved in cell survival and proliferation.[6] Certain piperidone derivatives, such as 3,5-bis(2-fluorobenzylidene)piperidin-4-one (EF24), have been shown to directly inhibit IκB kinase (IKK), a key enzyme in the NF-κB signaling cascade.[7][8] This inhibition prevents the phosphorylation and subsequent degradation of IκB, thereby sequestering NF-κB in the cytoplasm and blocking its transcriptional activity.

References

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. researchgate.net [researchgate.net]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. youtube.com [youtube.com]

- 5. New piperidine derivative DTPEP acts as dual‐acting anti‐breast cancer agent by targeting ERα and downregulating PI3K/Akt‐PKCα leading to caspase‐dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemdiv.com [chemdiv.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. derpharmachemica.com [derpharmachemica.com]

The Ascendant Therapeutic Potential of 1-(4-Methoxybenzyl)piperidine-2,4-dione and its Analogs: A Technical Guide for Drug Discovery Professionals

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, embedded within the structures of numerous approved pharmaceuticals and natural products.[1][2] Among the vast landscape of piperidine-containing scaffolds, the 1-(4-methoxybenzyl)piperidine-2,4-dione core has emerged as a privileged structure with significant therapeutic potential. This in-depth technical guide provides a comprehensive overview of this chemical entity and its analogs, intended for researchers, scientists, and drug development professionals. We will delve into robust synthetic strategies, explore the diverse biological activities, and elucidate the underlying mechanisms of action that position these compounds as promising candidates for anticancer, antimicrobial, and neuroprotective agents. This guide is designed to be a practical resource, complete with detailed experimental protocols, structure-activity relationship (SAR) insights, and data-driven analyses to empower the next wave of drug discovery in this promising chemical space.

Introduction: The Piperidine-2,4-dione Core - A Scaffold of Therapeutic Promise

The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a recurring motif in a significant portion of clinically used drugs, valued for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for three-dimensional molecular design.[1] The introduction of a dione functionality at the 2 and 4 positions of the piperidine ring creates a unique chemical entity with a rich potential for biological activity. The 1-(4-methoxybenzyl) group further refines the molecule's properties, influencing its lipophilicity and potential for specific interactions with biological targets.[1]

The N-benzylpiperidine motif is particularly noteworthy for its ability to engage in crucial cation-π interactions with target proteins, a feature frequently exploited in the design of central nervous system (CNS) active agents and other targeted therapies.[3] This guide will focus on the synthesis, biological evaluation, and mechanistic understanding of this compound and its structurally related analogs, providing a roadmap for their exploration in modern drug discovery programs.

Synthesis of the this compound Scaffold

The construction of the piperidine-2,4-dione ring system can be efficiently achieved through several established synthetic methodologies. One of the most robust and widely applicable methods is the Dieckmann cyclization.[4][5][6] This intramolecular condensation of a diester in the presence of a base is a powerful tool for the formation of five- and six-membered rings.

Proposed Synthetic Pathway: Dieckmann Cyclization

A plausible and efficient route to this compound is outlined below. This multi-step synthesis begins with readily available starting materials and employs the Dieckmann cyclization as the key ring-forming step.

Figure 1: Proposed synthetic pathway for this compound via Dieckmann cyclization.

Detailed Experimental Protocol for Dieckmann Cyclization

The following protocol is a generalized procedure for the synthesis of N-substituted piperidine-2,4-diones, adapted from established literature.[4][5]

Step 1: Synthesis of the Diester Intermediate

-

To a solution of 4-methoxybenzylamine (1.0 eq.) in methanol, add methyl acrylate (2.2 eq.) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude N-(4-methoxybenzyl)-bis(β-propionate methyl ester). Purify by flash column chromatography if necessary.

Step 2: Dieckmann Cyclization

-

To a suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (nitrogen or argon), add a solution of the diester intermediate (1.0 eq.) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to 0 °C and quench carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyclized β-keto ester.

Step 3: Hydrolysis and Decarboxylation

-

To the crude cyclized β-keto ester, add a solution of 1 M hydrochloric acid.

-

Heat the mixture to reflux for 4-8 hours. Monitor the decarboxylation by TLC or by observing the cessation of CO2 evolution.

-

Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3x).